REACTION_CXSMILES
|
O1CCO[CH:2]1[CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)=O.[C:20]([NH:23][CH2:24][CH2:25][NH2:26])(=[O:22])[CH3:21]>C(O)(=O)C>[F:19][C:16]([F:17])([F:18])[C:13]1[CH:12]=[CH:11][C:10]([C:8]2[N:26]([CH2:25][CH2:24][NH:23][C:20](=[O:22])[CH3:21])[CH:2]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1
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Name
|
|
Quantity
|
6.4 g
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Type
|
reactant
|
Smiles
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O1C(OCC1)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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4.8 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NCCN
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
the acetic acid was subsequently removed in a vacuum
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Type
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WASH
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Details
|
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 70 ml of 2N sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CUSTOM
|
Details
|
The residue, 9.4 g of yellow-brown solid was chromatographed on 500 g of silica gel with ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=1N(C=CC1)CCNC(C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |